Cas no 869941-58-2 (3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine)
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
- AKOS000311288
- 3-ethylsulfanyl-1,2,4-triazol-4-amine
- STK349993
- 3-Ethylsulfanyl-[1,2,4]triazol-4-ylamine
- CS-0299677
- EN300-230119
- 3-(ETHYLSULFANYL)-1,2,4-TRIAZOL-4-AMINE
- BBL040200
- 869941-58-2
- 3-(Ethylthio)-4H-1,2,4-triazol-4-amine
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- MDL: MFCD05861719
- Inchi: 1S/C4H8N4S/c1-2-9-4-7-6-3-8(4)5/h3H,2,5H2,1H3
- InChI Key: FXSVQRANRHJRID-UHFFFAOYSA-N
- SMILES: S(CC)C1=NN=CN1N
Computed Properties
- Exact Mass: 144.04696745Da
- Monoisotopic Mass: 144.04696745Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 88.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 82Ų
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026495-5g |
3-Ethylsulfanyl-[1,2,4]triazol-4-ylamine |
869941-58-2 | 5g |
£591.00 | 2022-03-01 | ||
| Fluorochem | 026495-1g |
3-Ethylsulfanyl-[1,2,4]triazol-4-ylamine |
869941-58-2 | 1g |
£210.00 | 2022-03-01 | ||
| Enamine | EN300-230119-0.05g |
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine |
869941-58-2 | 95% | 0.05g |
$46.0 | 2024-06-20 | |
| Enamine | EN300-230119-0.1g |
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine |
869941-58-2 | 95% | 0.1g |
$73.0 | 2024-06-20 | |
| Enamine | EN300-230119-0.25g |
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine |
869941-58-2 | 95% | 0.25g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-230119-0.5g |
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine |
869941-58-2 | 95% | 0.5g |
$197.0 | 2024-06-20 | |
| Enamine | EN300-230119-1.0g |
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine |
869941-58-2 | 95% | 1.0g |
$284.0 | 2024-06-20 | |
| Enamine | EN300-230119-2.5g |
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine |
869941-58-2 | 95% | 2.5g |
$558.0 | 2024-06-20 | |
| Enamine | EN300-230119-5.0g |
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine |
869941-58-2 | 95% | 5.0g |
$825.0 | 2024-06-20 | |
| Enamine | EN300-230119-10.0g |
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine |
869941-58-2 | 95% | 10.0g |
$1224.0 | 2024-06-20 |
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine Suppliers
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
Introduction to 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine (CAS No. 869941-58-2)
3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 869941-58-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, characterized by a three-membered nitrogen-containing ring fused with a second ring system. The presence of an ethylsulfanyl group at the 3-position and an amine functionality at the 4-position imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.
The structure of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine features a central triazole ring, which is a well-known scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The ethylsulfanyl group introduces a polar sulfur atom, enhancing the compound's solubility in polar solvents and potentially influencing its binding affinity to biological targets. Additionally, the amine group at the 4-position provides a site for further functionalization, allowing for the synthesis of more complex derivatives with tailored pharmacological properties.
In recent years, there has been growing interest in triazole derivatives as pharmacophores due to their broad spectrum of biological activities. These compounds have been investigated for their potential applications in treating various diseases, including infectious diseases, inflammatory disorders, and cancer. The synthesis of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have been employed to optimize the production process.
One of the most compelling aspects of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is its potential as a lead compound for the development of novel therapeutic agents. Preclinical studies have demonstrated that triazole derivatives can exhibit significant pharmacological effects by modulating key biological pathways. For instance, some triazole compounds have shown anti-inflammatory properties by inhibiting cytokine production and reducing oxidative stress. Furthermore, their ability to interact with bacterial enzymes has made them valuable in the development of antibiotics targeting resistant strains.
The pharmacokinetic properties of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine are also of great interest. Studies have indicated that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical use. However, further research is needed to fully understand its absorption, distribution, metabolism, excretion (ADME) profile. Advanced computational techniques such as molecular docking and pharmacokinetic modeling are being utilized to predict how this compound behaves within the body and to identify potential metabolic pathways that could affect its efficacy and safety.
Recent advancements in medicinal chemistry have enabled the design of more sophisticated triazole derivatives with enhanced biological activity. By incorporating additional functional groups or exploring different substitution patterns on the triazole ring, researchers can fine-tune the pharmacological properties of these compounds. For example, modifications at the 5-position of the triazole ring have been shown to improve binding affinity to certain enzymes. Such structural optimizations are crucial for developing drugs that are both effective and selective.
The biological activity of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has been extensively studied in various in vitro and in vivo models. Initial experiments have revealed promising results in terms of anti-inflammatory and antimicrobial effects. These findings suggest that this compound could be a valuable starting point for developing new treatments against inflammatory diseases and bacterial infections. Additionally, its interaction with cellular pathways involved in cancer progression has been explored, indicating potential applications in oncology research.
In conclusion,3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine (CAS No. 869941-58-2) represents a significant advancement in pharmaceutical chemistry due to its unique structure and promising biological activities. Ongoing research efforts are focused on elucidating its mechanism of action and optimizing its pharmacological properties through structural modifications. As our understanding of drug design continues to evolve,this compound holds great promise for contributing to the development of novel therapeutic agents that address unmet medical needs.
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